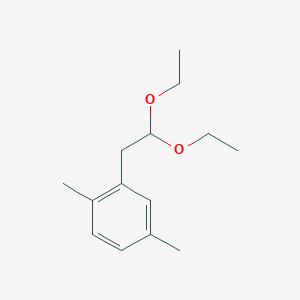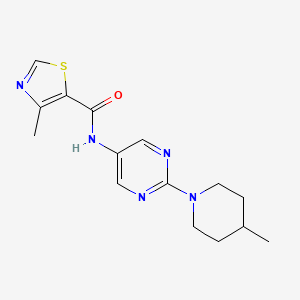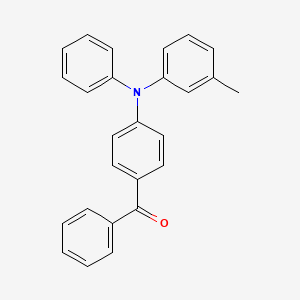
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone is an organic compound with the molecular formula C26H21NO. It is a complex aromatic ketone that features a phenyl group attached to a methanone moiety, which is further substituted with a phenyl(m-tolyl)amino group.
Preparation Methods
The synthesis of Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of m-toluidine with benzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.
Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone can be compared with other similar aromatic ketones and amines, such as:
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Fluorenone: An aromatic ketone with a fused ring structure.
Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.
Properties
Molecular Formula |
C26H21NO |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(N-(3-methylphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H21NO/c1-20-9-8-14-25(19-20)27(23-12-6-3-7-13-23)24-17-15-22(16-18-24)26(28)21-10-4-2-5-11-21/h2-19H,1H3 |
InChI Key |
HOBFFDJSFOIOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


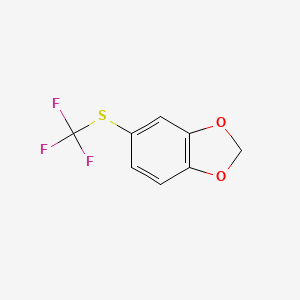

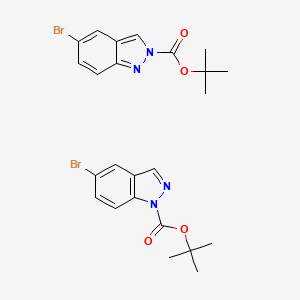

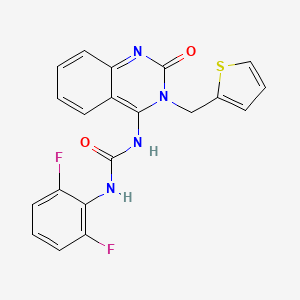
![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
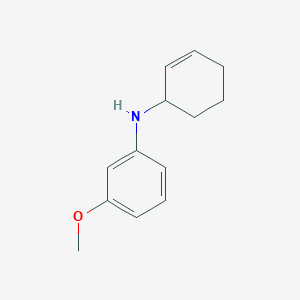
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
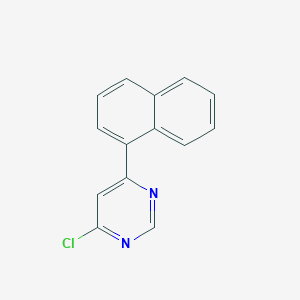
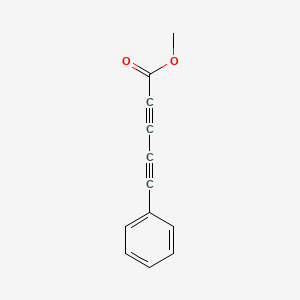
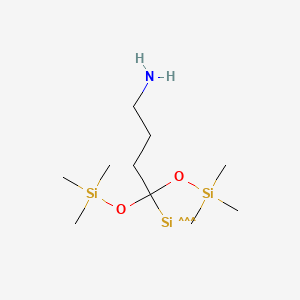
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
